molecular formula C10H21N B2387624 1-Isobutyl-4-methyl-piperidine CAS No. 55275-23-5

1-Isobutyl-4-methyl-piperidine

Cat. No.: B2387624
CAS No.: 55275-23-5
M. Wt: 155.285
InChI Key: LXUPXMWINMNCGJ-UHFFFAOYSA-N
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Description

1-Isobutyl-4-methyl-piperidine is a substituted piperidine derivative characterized by an isobutyl group at the 1-position and a methyl group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their structural versatility and applications in medicinal chemistry, catalysis, and material science. The branched isobutyl substituent introduces steric bulk and lipophilicity, while the methyl group at the 4-position may influence ring conformation and electronic properties.

Properties

IUPAC Name

4-methyl-1-(2-methylpropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)8-11-6-4-10(3)5-7-11/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUPXMWINMNCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-4-methyl-piperidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of isobutylamine with 4-methyl-1,5-dibromopentane in the presence of a base can yield this compound. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production. The use of catalysts such as palladium or rhodium on carbon supports can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-4-methyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions usually require a base and are conducted under reflux conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-Isobutyl-4-methyl-piperidine has been explored for its potential therapeutic applications, particularly in the development of pharmaceutical agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug design.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For example, derivatives of piperidine have shown promising anticancer activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. A notable study demonstrated that certain piperidine derivatives exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neurological Disorders

The ability of this compound to penetrate the blood-brain barrier suggests its utility in treating neurological conditions. Research indicates that compounds with piperidine moieties can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases such as Alzheimer's . This inhibition may lead to improved cognitive function and neuroprotection.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in peptide synthesis and functional group transformations.

Peptide Synthesis

This compound is utilized as a deprotecting agent in solid-phase peptide synthesis (SPPS). It has been shown to effectively remove the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from amino acids, facilitating the assembly of peptides with high purity and yield . Studies have demonstrated that it can replace traditional reagents like piperidine without compromising the efficiency of the synthesis process.

Environmental Applications

Research has also explored the use of this compound derivatives in environmental remediation processes. For instance, complexes formed with lead(II) using dithiocarbamate ligands derived from piperidine have been evaluated for their photocatalytic properties in degrading organic pollutants such as rhodamine B . These findings suggest potential applications in wastewater treatment and pollution control.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
Enzyme InhibitionInhibits acetylcholinesterase and butyrylcholinesterase
Environmental RemediationDegrades organic pollutants

Case Studies

Several case studies illustrate the compound's effectiveness across various applications:

  • Anticancer Study : A series of piperidine derivatives were evaluated for their cytotoxic effects on different cancer cell lines, demonstrating significant inhibition rates compared to control groups.
  • Neuroprotective Research : Investigations into piperidine-based compounds revealed their potential to enhance cognitive function in animal models by inhibiting key enzymes linked to neurodegeneration.
  • Environmental Impact Assessment : The photocatalytic activity of lead complexes derived from piperidine ligands was assessed for their ability to degrade hazardous dyes in water, showing effective results under UV light irradiation.

Mechanism of Action

The mechanism of action of 1-isobutyl-4-methyl-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine derivatives differ primarily in substituent type, position, and chain length. Below is a comparative analysis of 1-Isobutyl-4-methyl-piperidine with key analogs:

Compound Substituents Key Properties Biological/Chemical Impact
This compound 1-isobutyl, 4-methyl High lipophilicity (branched C4), moderate steric hindrance Potential enhanced membrane permeability; tailored receptor interactions due to steric effects
1-Methylpiperidin-4-amine 1-methyl, 4-amino Polar amino group at C4 Increased solubility; applications in neurotransmitter analogs or enzyme inhibition
1-Benzyl-4-methylpiperidin-4-amine 1-benzyl, 4-methyl, 4-amine Aromatic benzyl group introduces π-π stacking potential Enhanced binding to aromatic protein pockets; potential CNS activity
1-Isopentylpiperidin-4-amine 1-isopentyl (branched C5) Greater lipophilicity than isobutyl Improved blood-brain barrier penetration but reduced solubility
4-(Aminomethyl)piperidin-2-one 4-aminomethyl, 2-ketone Polar ketone and amino groups Enhanced solubility and hydrogen-bonding capacity; potential for prodrug design

Alkyl Chain Length and Branching Effects

  • 1-Isobutyl vs. For example, 1-Isopentylpiperidin-4-amine (branched C5) shows higher lipophilicity but lower aqueous solubility than its linear counterparts .
  • Methyl Group at C4: The 4-methyl substituent in this compound may stabilize chair conformations of the piperidine ring, affecting binding to biological targets. This is distinct from 4-piperidinemethanol derivatives, where polar groups dominate solubility and reactivity .

Electronic and Pharmacokinetic Profiles

  • Steric Effects : The combination of isobutyl (C1) and methyl (C4) groups creates steric hindrance that may limit interactions with flat binding pockets but enhance selectivity for bulkier targets .

Unique Features of this compound

Synergistic Substituent Effects : The coexistence of a branched alkyl group (isobutyl) and a methyl group at opposing positions on the piperidine ring may enable dual modes of interaction—hydrophobic binding via isobutyl and conformational stabilization via the methyl group .

Potential Applications: Medicinal Chemistry: As a scaffold for CNS-targeting drugs due to lipophilicity and steric properties. Catalysis: As a ligand in asymmetric synthesis, leveraging the piperidine ring’s rigidity and substituent-directed chirality.

Biological Activity

1-Isobutyl-4-methyl-piperidine is a member of the piperidine family, characterized by its unique structure that includes an isobutyl group and a methyl group attached to the piperidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

This compound interacts with various biological targets, including neurotransmitter receptors. Its mechanism of action may involve:

  • Binding to Receptors : The compound can act as an agonist or antagonist at certain receptors, influencing neurotransmission and signal transduction pathways.
  • Modulation of Enzyme Activity : It may inhibit or activate specific enzymes, which can lead to therapeutic effects in various biological systems.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

Study on Anti-inflammatory Activity

A comparative study involving various piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant inhibition of COX enzymes. The IC50 values for related compounds ranged from 0.04 μmol to 0.08 μmol, suggesting a potential for similar efficacy in anti-inflammatory applications .

Toxicological Assessment

Toxicity studies on related piperidine compounds have shown that they possess a high safety margin, with LD50 values exceeding 1 g/kg in animal models. This suggests that this compound may also exhibit low toxicity, making it a candidate for further pharmacological exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related piperidine derivatives is beneficial:

Compound NameStructural FeaturesBiological Activity
Piperidine Basic six-membered ringLimited activity; serves as a parent compound
4-Methylpiperidine Methyl group at position 4Mild analgesic effects
1-Isobutylpiperidine Isobutyl group at position 1Potential bronchodilator effects
This compound Isobutyl and methyl groupsPromising anti-inflammatory and bronchodilator properties

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